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molecular formula C11H9N B8528133 Styrol-acryl-nitril

Styrol-acryl-nitril

Cat. No. B8528133
M. Wt: 155.20 g/mol
InChI Key: JDCCCHBBXRQRGU-UHFFFAOYSA-N
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Patent
US04097554

Procedure details

Polymerization reaction was carried out in the same way as in Example 6 by employing 520 g of ethylene-propylene block copolymer (PEP), 430 g of styrene and 50 g of acrylonitrile to obtain 1001 g of styrene-acrylonitrile-modified ethylene-propylene block copolymer particles.
[Compound]
Name
ethylene-propylene
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
430 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>>[CH:1]([CH:11]=[CH:10][C:9]#[N:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
ethylene-propylene
Quantity
520 g
Type
reactant
Smiles
Step Two
Name
Quantity
430 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization reaction

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1001 g
YIELD: CALCULATEDPERCENTYIELD 684.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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